molecular formula C18H34O5 B14256210 12,13,17-Trihydroxyoctadec-9-enoic acid CAS No. 183867-06-3

12,13,17-Trihydroxyoctadec-9-enoic acid

Cat. No.: B14256210
CAS No.: 183867-06-3
M. Wt: 330.5 g/mol
InChI Key: IYIVYYHFHGVWRB-UHFFFAOYSA-N
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Description

12,13,17-Trihydroxyoctadec-9-enoic acid is a unique fatty acid derivative characterized by the presence of three hydroxyl groups and a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12,13,17-trihydroxyoctadec-9-enoic acid typically involves the hydroxylation of unsaturated fatty acids. One common method is the epoxidation of oleic acid followed by hydrolysis to introduce the hydroxyl groups at specific positions. The reaction conditions often include the use of peracids for epoxidation and acidic or basic hydrolysis conditions to achieve the desired hydroxylation.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of microbial enzymes to catalyze the hydroxylation of fatty acids. These methods are advantageous due to their specificity and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions: 12,13,17-Trihydroxyoctadec-9-enoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The double bond can be reduced to form saturated derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation using catalysts like palladium on carbon.

    Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of keto or carboxylic acid derivatives.

    Reduction: Formation of saturated fatty acids.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

12,13,17-Trihydroxyoctadec-9-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its role in cellular signaling and as a potential biomarker for certain diseases.

    Medicine: Investigated for its anti-inflammatory and antioxidant properties, which could be beneficial in treating various conditions.

    Industry: Utilized in the formulation of cosmetics and personal care products due to its moisturizing and emollient properties.

Mechanism of Action

The mechanism of action of 12,13,17-trihydroxyoctadec-9-enoic acid involves its interaction with cellular membranes and signaling pathways. The hydroxyl groups allow it to participate in hydrogen bonding, affecting membrane fluidity and permeability. Additionally, it can modulate the activity of enzymes involved in inflammatory and oxidative stress pathways, contributing to its biological effects.

Comparison with Similar Compounds

    9,12,13-Trihydroxyoctadec-10-enoic acid: Another trihydroxy fatty acid with similar structural features but different hydroxylation positions.

    9,10,11-Trihydroxyoctadec-12-enoic acid: Differing in the position of the double bond and hydroxyl groups.

Uniqueness: 12,13,17-Trihydroxyoctadec-9-enoic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to modulate membrane properties and enzyme activities sets it apart from other similar compounds.

Properties

CAS No.

183867-06-3

Molecular Formula

C18H34O5

Molecular Weight

330.5 g/mol

IUPAC Name

12,13,17-trihydroxyoctadec-9-enoic acid

InChI

InChI=1S/C18H34O5/c1-15(19)11-10-13-17(21)16(20)12-8-6-4-2-3-5-7-9-14-18(22)23/h6,8,15-17,19-21H,2-5,7,9-14H2,1H3,(H,22,23)

InChI Key

IYIVYYHFHGVWRB-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(C(CC=CCCCCCCCC(=O)O)O)O)O

Origin of Product

United States

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